3,4-dichloro-N-[(4-methyl-5-{[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]benzamide
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Overview
Description
3,4-dichloro-N-[(4-methyl-5-{[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with dichloro groups and a triazole ring, which is further functionalized with a quinazolinone moiety. The presence of these diverse functional groups makes it an interesting subject for chemical research and potential pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-[(4-methyl-5-{[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]benzamide typically involves multi-step organic synthesis. The process begins with the preparation of the quinazolinone intermediate, which is then coupled with a triazole derivative. The final step involves the introduction of the benzamide moiety through an amide coupling reaction. Common reagents used in these steps include chlorinating agents, sulfur-containing compounds, and amide coupling reagents such as EDCI or HATU.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3,4-dichloro-N-[(4-methyl-5-{[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The quinazolinone moiety can be reduced under specific conditions.
Substitution: The dichloro groups on the benzamide ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while substitution of the dichloro groups could yield a variety of substituted benzamides.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: It has potential as a lead compound for the development of new pharmaceuticals, particularly in the areas of anti-cancer and anti-inflammatory drugs.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3,4-dichloro-N-[(4-methyl-5-{[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]benzamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The quinazolinone moiety is known to interact with various biological targets, and the presence of the triazole ring may enhance binding affinity and specificity. Further research is needed to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone derivatives: These compounds share the quinazolinone core and have similar biological activities.
Triazole derivatives: Compounds with a triazole ring are known for their diverse biological activities, including antifungal and anticancer properties.
Benzamide derivatives: These compounds are widely studied for their pharmacological properties, particularly as inhibitors of various enzymes.
Uniqueness
What sets 3,4-dichloro-N-[(4-methyl-5-{[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]benzamide apart is the combination of these three functional groups in a single molecule. This unique structure may confer enhanced biological activity and specificity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
3,4-dichloro-N-[[4-methyl-5-[(4-oxo-3H-quinazolin-2-yl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2N6O2S/c1-28-17(9-23-18(29)11-6-7-13(21)14(22)8-11)26-27-20(28)31-10-16-24-15-5-3-2-4-12(15)19(30)25-16/h2-8H,9-10H2,1H3,(H,23,29)(H,24,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDCWQFZJMJKFPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC2=NC3=CC=CC=C3C(=O)N2)CNC(=O)C4=CC(=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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